2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a tetrahydrocinnolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cinnolinone analogs, such as:
- 2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
- 2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one .
Uniqueness
What sets 2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[[1-(2-methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-20-9-5-3-7-18(20)22(27)24-12-10-16(11-13-24)15-25-21(26)14-17-6-2-4-8-19(17)23-25/h3,5,7,9,14,16H,2,4,6,8,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRWNEGLOMMZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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